molecular formula C20H15ClN4O3S3 B2735118 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 1021211-50-6

2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2735118
CAS No.: 1021211-50-6
M. Wt: 491
InChI Key: BOIMRXLDDCIGJH-UHFFFAOYSA-N
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Description

The compound “2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide” is a complex organic molecule. It contains several functional groups and rings, including a thiazolo[4,5-d]pyrimidin ring, a chlorophenyl group, and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not explicitly mentioned in the search results .

Scientific Research Applications

Antitumor Activity

Researchers have synthesized a series of novel 6-phenyl-thieno[3,2-d]pyrimidine derivatives, displaying potent anticancer activity on human cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116) cells. These compounds, including variations of thieno[3,2-d]pyrimidine, have shown efficacy comparable to that of doxorubicin, indicating their potential as antitumor agents (Hafez & El-Gazzar, 2017).

Enzyme Inactivation for Cardiovascular Treatment

Another study focused on PF-06282999, a thiouracil derivative related to the chemical structure of interest, which acts as an irreversible inactivator of the human myeloperoxidase enzyme. This compound is explored for the treatment of cardiovascular diseases and has shown promise in inducing CYP3A4 mRNA, suggesting its potential for clinical applications (Moscovitz et al., 2018).

Future Directions

The future directions for this compound could involve further studies on its synthesis, chemical reactions, and biological activities. There could also be interest in exploring its physical and chemical properties, safety and hazards, and potential applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the thiazole ring, followed by the addition of the chlorophenyl and methoxyphenyl groups, and finally the addition of the acetamide group.", "Starting Materials": [ "2-amino-4-chlorobenzoic acid", "thiourea", "methyl 3-methoxyphenylacetate", "sodium hydroxide", "acetic anhydride", "phosphorus pentoxide", "4-chlorophenacyl bromide" ], "Reaction": [ "Synthesis of the thiazole ring by reacting 2-amino-4-chlorobenzoic acid with thiourea in the presence of sodium hydroxide and heating the mixture to form 4-chlorophenyl-thiazole.", "Addition of the chlorophenyl group by reacting 4-chlorophenacyl bromide with 4-chlorophenyl-thiazole in the presence of phosphorus pentoxide to form 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one.", "Addition of the methoxyphenyl group by reacting methyl 3-methoxyphenylacetate with 3-(4-chlorophenyl)-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-7-one in the presence of sodium hydroxide to form 2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide." ] }

CAS No.

1021211-50-6

Molecular Formula

C20H15ClN4O3S3

Molecular Weight

491

IUPAC Name

2-[[3-(4-chlorophenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C20H15ClN4O3S3/c1-28-14-4-2-3-12(9-14)22-15(26)10-30-19-23-17-16(18(27)24-19)31-20(29)25(17)13-7-5-11(21)6-8-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27)

InChI Key

BOIMRXLDDCIGJH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=C(C=C4)Cl

solubility

not available

Origin of Product

United States

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